1,2-Dibenzoylbenzene

Catalog No.
S749648
CAS No.
1159-86-0
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibenzoylbenzene

CAS Number

1159-86-0

Product Name

1,2-Dibenzoylbenzene

IUPAC Name

(2-benzoylphenyl)-phenylmethanone

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H

InChI Key

OJLABXSUFRIXFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

1,2-Dibenzoylbenzene is an organic compound with the molecular formula C20H14O2C_{20}H_{14}O_{2}. It consists of a central benzene ring with two benzoyl groups attached at the 1 and 2 positions. This compound is notable for its structural symmetry and is often used in various chemical applications due to its unique properties. The presence of carbonyl groups contributes to its reactivity, making it a versatile compound in organic synthesis.

, including:

  • Diels-Alder Reactions: It can undergo Diels-Alder reactions to form various derivatives, particularly when reacted with appropriate dienes. These reactions typically yield cis-1,2-dibenzoylalkene derivatives in moderate to high yields (60-80%) .
  • Polymerization: The compound can also be involved in ring-opening polymerization processes. For instance, cyclic aryl ether oligomers containing the 1,2-dibenzoylbenzene moiety can be polymerized to form high molecular weight linear polymers .
  • Radical Reactions: In the presence of singlet oxygen or other radicals, 1,2-dibenzoylbenzene can be transformed into various products, indicating its potential as a radical scavenger .

While specific biological activities of 1,2-dibenzoylbenzene are not extensively documented, its derivatives and related compounds have been studied for their potential antioxidant properties. The ability of the compound to react with reactive oxygen species suggests that it may play a role in mitigating oxidative stress in biological systems. Further research is needed to elucidate its full biological profile.

Several methods have been developed for synthesizing 1,2-dibenzoylbenzene:

  • Direct Benzoylation: This method involves the benzoylation of benzene using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Diels-Alder Reaction: As mentioned earlier, this approach utilizes Diels-Alder cycloaddition reactions with suitable diene substrates to produce dibenzoyl derivatives .
  • Polymerization Techniques: Synthesis can also occur through polymerization processes involving cyclic precursors that contain the dibenzoyl structure .

1,2-Dibenzoylbenzene has several applications:

  • Polymer Industry: It is used as a monomer or additive in the production of polymers due to its ability to undergo polymerization.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for producing more complex aromatic compounds.
  • Photoinitiators: It can act as a photoinitiator in UV-curable coatings and inks due to its ability to generate free radicals upon exposure to light.

Studies on the interaction of 1,2-dibenzoylbenzene with various radicals reveal its potential as a radical scavenger. For example, it has been shown to react with singlet oxygen and other reactive species, forming stable products and indicating its utility in protecting against oxidative damage . This property could be further explored for applications in materials science and biochemistry.

Several compounds share structural similarities with 1,2-dibenzoylbenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzophenoneContains two phenyl rings and one carbonyl groupCommonly used as a UV filter in sunscreens
DiphenylmethaneTwo phenyl groups connected by a carbon atomUsed as a solvent and in organic synthesis
Benzyl benzoateContains one benzyl and one benzoyl groupOften used as a fragrance ingredient
4-BromobenzophenoneSimilar structure but with bromine substitutionExhibits different reactivity patterns

Uniqueness of 1,2-Dibenzoylbenzene

What sets 1,2-dibenzoylbenzene apart from these similar compounds is its specific arrangement of two benzoyl groups on adjacent positions of a benzene ring. This configuration not only influences its chemical reactivity but also enhances its potential applications in polymer chemistry and material science compared to other related compounds.

Early Synthetic Routes

The synthesis of 1,2-dibenzoylbenzene traces back to early 20th-century Friedel-Crafts acylation methodologies. One pivotal route involves the reaction of phthaloyl chloride with benzene in the presence of Lewis acids like aluminum chloride, yielding 1,2-dibenzoylbenzene via electrophilic aromatic substitution. By the mid-20th century, alternative pathways emerged, such as the Diels-Alder cycloaddition of 1,3-butadiene with dibenzoylethylene, followed by bromination and elimination to form the final product.

Evolution of Characterization Techniques

Advancements in spectroscopic methods, including NMR and mass spectrometry, enabled precise structural elucidation. For instance, the compound’s ¹H-NMR spectrum reveals distinct aromatic proton signals between δ 7.3–8.0 ppm, corroborating its symmetric ortho-dibenzoyl configuration. X-ray crystallography further confirmed its planar geometry, with bond lengths consistent with conjugated carbonyl groups.

Classical Synthesis Approaches

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation reaction has historically served as a cornerstone for synthesizing aromatic ketones, including 1,2-dibenzoylbenzene. A notable example involves the reaction of chlorobenzene with fumaryl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This method yields 1,2-bis(4-chlorobenzoyl)ethylene as an intermediate, which undergoes further cycloaddition reactions [1]. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion generated from fumaryl chloride attacks the aromatic ring. However, steric and electronic factors significantly influence reaction efficiency. For instance, polymethylated substrates like mesitylene exhibit reduced reactivity not solely due to steric hindrance but also due to electronic deactivation post-initial acylation [3]. This dual effect underscores the nuanced challenges in achieving dibenzoylation on densely substituted arenes.

Key steps in this pathway include:

  • Formation of the acylium ion: Fumaryl chloride reacts with AlCl₃ to generate a reactive electrophile.
  • Electrophilic attack: The acylium ion targets the para position of chlorobenzene, forming a monoacylated intermediate.
  • Cyclization: The intermediate undergoes Diels-Alder reactions or aromatization to yield the final product [1].

Despite its utility, this method requires stringent control over reaction conditions, such as temperature (reflux at 135–140°C) and solvent selection (e.g., sulfolane), to prevent side reactions [1].

Direct Benzoylation Methods

Direct benzoylation bypasses multi-step sequences by coupling benzoylating agents directly to aromatic substrates. A solvent-free approach using AlCl₃ as a catalyst has demonstrated efficacy for phenols and naphthols. For example, 4-chlorophenol reacts with benzoyl chloride under AlCl₃ catalysis at elevated temperatures (140°C) to yield ortho- and para-benzoylated products regioselectively [4]. This method eliminates the need for toxic solvents like nitrobenzene, aligning with greener chemistry principles. The reaction mechanism involves:

  • Activation of benzoyl chloride: AlCl₃ coordinates to the carbonyl oxygen, enhancing electrophilicity.
  • Regioselective attack: Electron-rich positions on the aromatic ring undergo benzoylation, favoring para substitution in activated arenes [4].

Yields exceeding 80% have been reported for simple substrates, though steric hindrance in ortho-substituted derivatives remains a limitation [4].

From Phthaloyl Chloride

While the provided sources do not explicitly detail synthesis from phthaloyl chloride, analogous pathways suggest feasibility. Phthaloyl chloride could serve as a bifunctional electrophile, undergoing Friedel-Crafts reactions with arenes to form fused dibenzoyl structures. Such routes would require careful optimization of stoichiometry and catalysis to prevent over-acylation.

Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis, though not explicitly covered in the provided literature, represents an emerging frontier. Palladium or nickel complexes could facilitate cross-coupling reactions between aryl halides and benzoyl precursors, enabling milder conditions and better functional group tolerance.

Oxidative Synthesis from 1,3-Diphenylisobenzofuran

Oxidative ring-opening of 1,3-diphenylisobenzofuran offers a potential route, though direct evidence is absent in the sources. Theoretical frameworks suggest that oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) could cleave the furan ring, yielding 1,2-dibenzoylbenzene upon rearomatization.

Mechanochemical Synthesis Routes

Solid-State Reaction Advantages

Mechanochemical methods, involving solvent-free grinding of reactants, promise reduced environmental impact. While not directly reported for 1,2-dibenzoylbenzene, analogous reactions for aromatic ketones highlight shorter reaction times and higher atom economy.

Zn/Cu Coupling Mechanisms

Zinc-copper mediated coupling could theoretically link benzoyl moieties to aryl halides in ball mills. Such approaches remain speculative but align with trends in sustainable synthesis.

Green Chemistry Approaches to Synthesis

The solvent-free benzoylation of phenols using AlCl₃ exemplifies green synthesis [4]. By eliminating volatile organic solvents and reducing waste, this method achieves 81% yields for propionylation and 67% for benzoylation under optimized conditions.

Scale-up Challenges and Industrial Production Methods

Industrial production of 1,2-dibenzoylbenzene faces hurdles such as:

  • Viscosity management: Polymerization byproducts increase reaction mixture viscosity, necessitating dilution with aprotic solvents like sulfolane [1].
  • Temperature control: Exothermic reactions require precise heating (e.g., gradual increase to 200°C) to prevent decomposition [1].
  • Catalyst recovery: Efficient separation of AlCl₃ from product streams remains critical for cost-effective scaling [4].

A summary of synthetic methods is provided below:

MethodConditionsYieldKey Challenges
Friedel-CraftsAlCl₃, sulfolane, 135–140°C~90% [1]Side reactions, viscosity
Direct BenzoylationAlCl₃, solvent-free, 140°C67–81% [4]Regioselectivity control
MechanochemicalBall milling, Zn/CuN/ALimited experimental data

XLogP3

4.7

Other CAS

1159-86-0

Wikipedia

1,2-Dibenzoylbenzene

Dates

Modify: 2023-08-15

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